3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride
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Overview
Description
3-Chloro-4-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro, nitro, and sulfonyl fluoride functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of chlorine atoms to specific positions on the aromatic ring.
Sulfonylation: The addition of a sulfonyl fluoride group to the aromatic ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, acyl chlorides for acylation, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-Chloro-4-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to their inhibition. This compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Nitrochlorobenzene
- Oxyfluorfen
Uniqueness
Compared to similar compounds, 3-Chloro-4-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl fluoride group, in particular, makes it a valuable tool in biochemical research for enzyme inhibition studies.
Properties
CAS No. |
25299-91-6 |
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Molecular Formula |
C14H9Cl2FN2O6S |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
3-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H9Cl2FN2O6S/c15-10-6-9(26(17,23)24)2-3-12(10)18-14(20)7-25-13-4-1-8(19(21)22)5-11(13)16/h1-6H,7H2,(H,18,20) |
InChI Key |
DKQOPJXCPGWHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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